An In-depth Technical Guide to 1,3-Dibromo-3-methylbutan-2-one: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1,3-Dibromo-3-methylbutan-2-one: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-3-methylbutan-2-one is a valuable bifunctional reagent in organic synthesis, belonging to the class of α,α'-dihaloketones. Its structure, featuring a reactive primary bromine atom and a sterically hindered tertiary bromine atom adjacent to a carbonyl group, imparts a unique and versatile chemical profile. This guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dibromo-3-methylbutan-2-one, detailed synthetic protocols, and an in-depth analysis of its reactivity, with a focus on its utility in the construction of complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in experimental design. The key properties of 1,3-Dibromo-3-methylbutan-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₈Br₂O | PubChem[1] |
| Molecular Weight | 243.92 g/mol | PubChem[1] |
| IUPAC Name | 1,3-dibromo-3-methylbutan-2-one | PubChem[1] |
| CAS Number | 1518-06-5 | PubChem[1] |
| Appearance | Liquid | University of Aston Thesis[2] |
| Melting Point | 10-14 °C | Various Suppliers |
| Boiling Point | 86-88 °C at 12 mmHg | University of Aston Thesis[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,3-Dibromo-3-methylbutan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide definitive structural information.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 4.44 | Singlet | CH₂ Br | Synthesis of functional 1,2-dithiolanes[3] |
| 1.94 | Singlet | C(CH₃ )₂Br | Synthesis of functional 1,2-dithiolanes[3] | |
| ¹³C NMR (125 MHz, CDCl₃) | 196.8 | - | C =O | Synthesis of functional 1,2-dithiolanes[3] |
| 62.7 | - | C (CH₃)₂Br | Synthesis of functional 1,2-dithiolanes[3] | |
| 30.0 | - | C H₂Br | Synthesis of functional 1,2-dithiolanes[3] | |
| 29.9 | - | C(C H₃)₂Br | Synthesis of functional 1,2-dithiolanes[3] |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is observed at approximately 1724 cm⁻¹.[3]
Mass Spectrometry
-
α-cleavage: Loss of a bromine radical (Br•) or a bromomethyl radical (•CH₂Br).
-
McLafferty rearrangement: Not possible due to the absence of a γ-hydrogen.
-
Isotopic pattern: The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have nearly equal natural abundance).
Synthesis of 1,3-Dibromo-3-methylbutan-2-one
Two primary methods for the synthesis of 1,3-Dibromo-3-methylbutan-2-one are reported in the literature, each with its own advantages and considerations.
Method 1: Direct Bromination of 3-Methyl-2-butanone
This method involves the direct reaction of 3-methyl-2-butanone with elemental bromine.
Experimental Protocol:
-
To a solution of 3-methyl-2-butanone (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add elemental bromine (2.0 eq) dropwise at room temperature.[2]
-
The reaction mixture is typically stirred overnight to ensure complete conversion.
-
A stream of nitrogen can be passed through the reaction mixture to remove the hydrogen bromide byproduct.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,3-Dibromo-3-methylbutan-2-one.
Causality Behind Experimental Choices:
-
The use of two equivalents of bromine is necessary for the dibromination at both the α and α' positions of the ketone.
-
The reaction is often performed in a chlorinated solvent to avoid side reactions with the solvent.
-
Vacuum distillation is essential for the purification of the product, which has a relatively high boiling point.
Method 2: Reaction of 2-Bromo-2-methylpropanoyl chloride with Trimethylsilyldiazomethane
This method provides an alternative route that avoids the direct handling of elemental bromine.
Experimental Protocol:
-
A solution of 2-bromo-2-methylpropanoyl chloride (1.0 eq) in anhydrous acetonitrile is cooled to 0 °C.[4]
-
Trimethylsilyldiazomethane (2.0 eq) is added slowly to the cooled solution, and the reaction is stirred for one hour at 0 °C.[4]
-
Hydrobromic acid (2.0 eq) is then added dropwise at 0 °C.[4]
-
The reaction mixture is stirred at room temperature for a short period and then quenched with a solution of sodium hydroxide.[4]
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude product, which can be used without further purification in many cases.[4]
Causality Behind Experimental Choices:
-
The reaction of the acid chloride with trimethylsilyldiazomethane forms a diazoketone intermediate.
-
The subsequent addition of hydrobromic acid leads to the formation of the α-bromoketone and the desired 1,3-dibromo product.
-
This method can be advantageous for its milder conditions and potentially higher selectivity.
Chemical Reactivity and Synthetic Applications
The reactivity of 1,3-Dibromo-3-methylbutan-2-one is dominated by the presence of the two bromine atoms at the α and α' positions relative to the carbonyl group. This arrangement allows for a range of transformations, primarily involving nucleophilic substitution and base-induced rearrangements.
Nucleophilic Substitution Reactions
1,3-Dibromo-3-methylbutan-2-one is an excellent electrophile and readily reacts with various nucleophiles. The primary bromine is significantly more susceptible to Sₙ2 attack than the sterically hindered tertiary bromine. This differential reactivity is a key feature that can be exploited in synthesis.
Reaction with Thioamides and Thioureas: Synthesis of Thiazoles
A prominent application of 1,3-Dibromo-3-methylbutan-2-one is in the Hantzsch thiazole synthesis and its variations. The reaction with thiourea or thioamides provides a direct route to 2-aminothiazole and 2-substituted thiazole derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol (General):
-
1,3-Dibromo-3-methylbutan-2-one (1.0 eq) and thiourea (1.0-1.1 eq) are dissolved in a suitable solvent such as ethanol or acetone.[5]
-
The reaction mixture is stirred at room temperature.[5]
-
The reaction progress is monitored by TLC. Upon completion, the reaction is typically quenched with a base (e.g., NaHCO₃) and the product is extracted.[5]
Mechanism of Thiazole Formation:
The reaction proceeds via a sequential nucleophilic substitution and cyclization mechanism.
Caption: Mechanism of thiazole synthesis from 1,3-Dibromo-3-methylbutan-2-one.
Reaction with Amines:
The reaction of 1,3-Dibromo-3-methylbutan-2-one with primary and secondary amines can lead to the formation of α-aminoketones through nucleophilic substitution of the primary bromine.[2] The reaction conditions need to be carefully controlled to avoid competing reactions such as the Favorskii rearrangement.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. For 1,3-Dibromo-3-methylbutan-2-one, which lacks an α'-hydrogen on the tertiary carbon, a quasi-Favorskii rearrangement is a plausible pathway. While a specific, detailed example for this substrate is not prominent in the literature, the general mechanism would involve the attack of a base on the carbonyl carbon, followed by rearrangement and loss of a bromide ion.
Plausible Quasi-Favorskii Rearrangement Pathway:
Caption: Plausible quasi-Favorskii rearrangement of 1,3-Dibromo-3-methylbutan-2-one.
It has been noted that the use of strong bases like sodium hydroxide can lead to complex reaction mixtures, with the Favorskii rearrangement being a likely competing pathway.
Safety and Handling
1,3-Dibromo-3-methylbutan-2-one is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1,3-Dibromo-3-methylbutan-2-one is a versatile and reactive building block in organic synthesis. Its differential reactivity at the two bromine-bearing carbons allows for selective transformations, making it a valuable precursor for the synthesis of a variety of heterocyclic and carbocyclic compounds. A thorough understanding of its properties, synthetic methods, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. (URL not available)
-
PubChem. 1,3-Dibromo-3-methylbutan-2-one. National Center for Biotechnology Information. [Link]
- of Doctor of Philosophy of the University of Aston in Birmingham 1982. (URL not available)
-
Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. ACS Publications. [Link]
- Thiazole derivatives as protein secretion inhibitors.
- WO2019046668A1 - Amide substituted thiazoles as protein secretion inhibitors.
- RSC Advances. (URL not available)
- WO2019046668A1 - Amide substituted thiazoles as protein secretion inhibitors.
Sources
- 1. 1,3-Dibromo-3-methylbutan-2-one | C5H8Br2O | CID 12199319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]
